molecular formula C11H19NO2 B15069810 3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid CAS No. 251461-90-2

3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid

Cat. No.: B15069810
CAS No.: 251461-90-2
M. Wt: 197.27 g/mol
InChI Key: QVJIONWMZJFWAC-UHFFFAOYSA-N
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Description

3-Amino-6,7-dimethylspiro[34]octane-1-carboxylic acid is a spirocyclic compound characterized by a unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid typically involves the construction of the spirocyclic scaffold followed by the introduction of functional groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic scaffolds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid
  • 2-Azaspiro[3.3]heptane-6-carboxylic acid

Uniqueness

3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid functional groups. This combination provides a versatile platform for chemical modifications and potential biological activities .

Properties

CAS No.

251461-90-2

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-6-4-11(5-7(6)2)8(10(13)14)3-9(11)12/h6-9H,3-5,12H2,1-2H3,(H,13,14)

InChI Key

QVJIONWMZJFWAC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC1C)C(CC2N)C(=O)O

Origin of Product

United States

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